Differential Cytotoxicity: Angelicain IC50 Values Across Four Human Cancer Cell Lines Versus Normal Fibroblasts
Angelicain exhibits a defined and cell-line-dependent cytotoxic profile in MTT assays conducted over 48 hours. The IC50 values against human cancer cell lines range from 28.5 μM (A549, lung adenocarcinoma) to 42.7 μM (MCF-7, breast adenocarcinoma), while normal human lung fibroblast MRC-5 cells show no significant cytotoxicity at concentrations up to 100 μM (IC50 >100 μM) . This differential cytotoxicity—with an approximately 2.3-fold to 3.5-fold selectivity window—is a key distinguishing feature for research applications. While direct head-to-head comparator data against specific analogs such as Cimifugin under identical assay conditions is not available in the current literature, the panel of IC50 values provides a quantitative baseline for cross-study comparison.
| Evidence Dimension | Cytotoxicity (48-hour MTT assay) |
|---|---|
| Target Compound Data | A549: IC50 = 28.5 μM; HepG2: IC50 = 35.2 μM; MCF-7: IC50 = 42.7 μM; HCT116: IC50 = 38.9 μM |
| Comparator Or Baseline | Normal human lung fibroblast MRC-5 cells: IC50 >100 μM |
| Quantified Difference | Selectivity ratio (IC50 normal / IC50 cancer) ranges from approximately 2.3-fold (MRC-5/A549) to >3.5-fold (MRC-5/MCF-7) |
| Conditions | MTT assay; cells seeded at 5×10³ cells/well in 96-well plates; Angelicain dissolved in DMSO (final concentration <0.1%); tested at 10–100 μM; 48-hour incubation |
Why This Matters
This dataset enables researchers to select Angelicain based on its specific IC50 range and selectivity profile relative to normal cells, providing a quantitative reference point for experimental design and cross-study validation.
